molecular formula C5H11N3O3 B010121 N-(4-Hydroxybutyl)-N-nitrosourea CAS No. 108278-69-9

N-(4-Hydroxybutyl)-N-nitrosourea

Cat. No. B010121
M. Wt: 161.16 g/mol
InChI Key: QCWHWSHWDMNXAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Hydroxybutyl)-N-nitrosourea (HBNU) is a synthetic compound that belongs to the class of nitrosoureas. It is widely used in scientific research for its ability to induce DNA damage and cell death in cancer cells. HBNU is a potent alkylating agent that is commonly employed in preclinical studies to investigate the mechanism of action of anticancer drugs.

Mechanism Of Action

N-(4-Hydroxybutyl)-N-nitrosourea is a potent alkylating agent that induces DNA damage by forming covalent bonds with DNA molecules. The formation of these bonds results in the cross-linking of DNA strands, which leads to the inhibition of DNA replication and transcription. This ultimately leads to cell death in cancer cells. N-(4-Hydroxybutyl)-N-nitrosourea also induces cell death by activating the apoptotic pathway and inhibiting the anti-apoptotic pathway.

Biochemical And Physiological Effects

N-(4-Hydroxybutyl)-N-nitrosourea has been shown to induce DNA damage and cell death in a variety of cancer cell lines. It has also been shown to inhibit tumor growth in animal models. N-(4-Hydroxybutyl)-N-nitrosourea has been shown to have a high affinity for DNA molecules, which makes it a potent DNA-damaging agent. N-(4-Hydroxybutyl)-N-nitrosourea has also been shown to induce oxidative stress in cancer cells, which contributes to its cytotoxic effects.

Advantages And Limitations For Lab Experiments

N-(4-Hydroxybutyl)-N-nitrosourea is a potent and versatile compound that is widely used in scientific research. It is a well-established DNA-damaging agent that is commonly employed in preclinical studies to investigate the mechanism of action of anticancer drugs. However, N-(4-Hydroxybutyl)-N-nitrosourea has some limitations for lab experiments. It is a highly toxic compound that requires careful handling and disposal. It also has a short half-life, which limits its use in in vivo studies.

Future Directions

N-(4-Hydroxybutyl)-N-nitrosourea has significant potential for future research. One area of research is the development of new N-(4-Hydroxybutyl)-N-nitrosourea analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the use of N-(4-Hydroxybutyl)-N-nitrosourea in combination with other anticancer drugs to enhance their efficacy. N-(4-Hydroxybutyl)-N-nitrosourea may also have potential as a therapeutic agent for the treatment of cancer. Further research is needed to evaluate the safety and efficacy of N-(4-Hydroxybutyl)-N-nitrosourea in clinical trials.
Conclusion:
N-(4-Hydroxybutyl)-N-nitrosourea is a synthetic compound that is widely used in scientific research to investigate the mechanism of action of anticancer drugs. N-(4-Hydroxybutyl)-N-nitrosourea is a potent alkylating agent that induces DNA damage and cell death in cancer cells. It has significant potential for future research, including the development of new analogs and the use of N-(4-Hydroxybutyl)-N-nitrosourea in combination with other anticancer drugs. N-(4-Hydroxybutyl)-N-nitrosourea is a valuable tool for preclinical studies and may have potential as a therapeutic agent for the treatment of cancer.

Synthesis Methods

N-(4-Hydroxybutyl)-N-nitrosourea is synthesized by reacting 4-hydroxybutylamine with nitrosourea. The reaction takes place in the presence of a strong acid catalyst and yields N-(4-Hydroxybutyl)-N-nitrosourea as a white crystalline solid. The purity of the compound is determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-(4-Hydroxybutyl)-N-nitrosourea is widely used in scientific research to investigate the mechanism of action of anticancer drugs. It is also used to induce DNA damage and cell death in cancer cells. N-(4-Hydroxybutyl)-N-nitrosourea is commonly employed in preclinical studies to evaluate the efficacy of new anticancer drugs. It is also used in animal models to study the pharmacokinetics and pharmacodynamics of anticancer drugs.

properties

CAS RN

108278-69-9

Product Name

N-(4-Hydroxybutyl)-N-nitrosourea

Molecular Formula

C5H11N3O3

Molecular Weight

161.16 g/mol

IUPAC Name

1-(4-hydroxybutyl)-1-nitrosourea

InChI

InChI=1S/C5H11N3O3/c6-5(10)8(7-11)3-1-2-4-9/h9H,1-4H2,(H2,6,10)

InChI Key

QCWHWSHWDMNXAP-UHFFFAOYSA-N

SMILES

C(CCO)CN(C(=O)N)N=O

Canonical SMILES

C(CCO)CN(C(=O)N)N=O

Other CAS RN

108278-69-9

synonyms

N-(4-Hydroxybutyl)-N-nitrosourea

Origin of Product

United States

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